molecular formula C17H18N2O4 B14554947 4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid CAS No. 62019-01-6

4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid

Cat. No.: B14554947
CAS No.: 62019-01-6
M. Wt: 314.34 g/mol
InChI Key: GXSRXJOCSZXDAV-UHFFFAOYSA-N
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Description

4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its unique structure, which includes a benzamide group attached to a hydroxypropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a hydroxypropylamino group makes it a versatile compound with diverse applications.

Properties

CAS No.

62019-01-6

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

4-[(3-benzamido-2-hydroxypropyl)amino]benzoic acid

InChI

InChI=1S/C17H18N2O4/c20-15(11-19-16(21)12-4-2-1-3-5-12)10-18-14-8-6-13(7-9-14)17(22)23/h1-9,15,18,20H,10-11H2,(H,19,21)(H,22,23)

InChI Key

GXSRXJOCSZXDAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(CNC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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